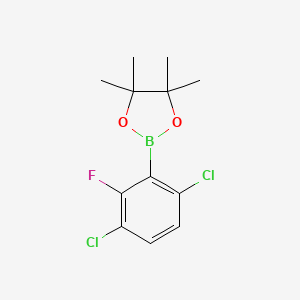

3,6-Dichloro-2-fluorophenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-(3,6-dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BCl2FO2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(15)10(9)16/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYDDVVESCNNEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BCl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation

Direct borylation of pre-functionalized aryl halides using bis(pinacolato)diboron (B₂pin₂) and palladium catalysts could bypass lithiation. However, regioselectivity challenges with polychlorinated substrates make this less favorable for 3,6-dichloro-2-fluorophenyl derivatives.

Grignard-Based Boronation

Aryl magnesium bromides react with boronic esters, but competing side reactions in polyhalogenated systems limit applicability.

Challenges and Optimization Strategies

Synthesizing this compound presents unique hurdles:

-

Regioselectivity : Ensuring lithiation occurs para to the fluorine atom requires precise temperature and solvent control.

-

Purification : Chromatographic separation may be necessary if di-boronated species form during boronation.

-

Stability : The ester’s sensitivity to moisture necessitates anhydrous storage conditions .

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-fluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the boronic ester group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form the corresponding boronic acid.

Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or sodium perborate are used.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically employed.

Major Products

The major products formed from these reactions include substituted phenyl derivatives, boronic acids, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

3,6-Dichloro-2-fluorophenylboronic acid pinacol ester is crucial in synthesizing complex organic molecules. Its ability to participate in cross-coupling reactions allows for the construction of diverse chemical architectures.

Key Uses :

- Formation of Aryl Compounds : It acts as a building block for synthesizing aryl compounds through Suzuki-Miyaura reactions.

- Synthesis of Natural Products : Utilized in the total synthesis of various natural products and pharmaceuticals.

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as a precursor for developing pharmaceutical agents. Its derivatives are being explored for their biological activities.

Case Studies :

- Kinase Inhibitors : Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer pathways .

- Antimicrobial Agents : Investigations into its derivatives have revealed antibacterial properties against Gram-negative bacteria .

Materials Science

The compound is also applied in the development of advanced materials such as organic semiconductors and liquid crystals.

Applications :

- Organic Electronics : Its derivatives are being studied for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.

- Liquid Crystals : Utilized in formulating liquid crystal displays (LCDs) due to their unique electronic properties.

Data Tables

Mechanism of Action

The mechanism by which 3,6-Dichloro-2-fluorophenylboronic acid pinacol ester exerts its effects is primarily through its participation in cross-coupling reactions. In the Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide used in the reaction.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituents on the phenyl ring critically influence the electronic and steric properties of boronic acid pinacol esters. Below is a comparative analysis:

Key Observations :

Key Observations :

Solubility and Stability

Pinacol esters generally exhibit superior solubility compared to their boronic acid counterparts. demonstrates that pinacol esters dissolve readily in acetone, THF, and dichloromethane but poorly in cyclohexane (Fig. 3 in ). Specific comparisons:

- This compound : Predicted high solubility in polar solvents due to halogenated aryl core.

- 3,5-Dichloro-4-hydroxyphenylboronic acid pinacol ester : Moderate solubility in water-organic mixtures (e.g., acetone:H₂O) due to -OH group .

- 4-Carboxy-2-fluorophenylboronic acid pinacol ester: Limited solubility in non-polar solvents; requires DMF or DMSO .

Biological Activity

3,6-Dichloro-2-fluorophenylboronic acid pinacol ester (DCFB) is a boronic acid derivative that has garnered attention due to its potential biological activities. This compound is primarily studied for its applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

DCFB has a unique chemical structure characterized by the presence of both chlorinated and fluorinated aromatic rings, which contribute to its reactivity and biological interactions. The pinacol ester form enhances the stability and solubility of the boronic acid, making it suitable for biological studies.

The biological activity of DCFB is largely attributed to its ability to interact with specific molecular targets within cells. Boronic acids are known to form reversible covalent bonds with diols, which can influence enzyme activity and signal transduction pathways. DCFB's mechanism may involve:

- Inhibition of Enzymatic Activity: DCFB can inhibit enzymes that require boron for their activity, potentially affecting metabolic pathways.

- Modulation of Protein Interactions: By binding to proteins, DCFB can alter their function, impacting cellular processes such as proliferation and apoptosis.

Anticancer Activity

Recent studies have explored the anticancer properties of DCFB. For instance, a study demonstrated that DCFB exhibited significant cytotoxic effects on various cancer cell lines, with an IC50 value indicating effective dose levels for inducing cell death. The compound's ability to inhibit key signaling pathways involved in tumor growth was highlighted.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 10 | Inhibition of estrogen receptor signaling |

| A549 (lung) | 15 | Induction of apoptosis via caspase activation |

| HeLa (cervical) | 12 | Disruption of cell cycle progression |

Antimicrobial Activity

DCFB has also been investigated for its antimicrobial properties. Research indicates that it exhibits activity against several bacterial strains, suggesting potential as a lead compound in antibiotic development.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of DCFB indicates moderate absorption and distribution characteristics. Studies have shown that while the compound demonstrates good stability in biological systems, its permeability across cellular membranes can limit its bioavailability.

ADME Data

| Parameter | Value |

|---|---|

| Oral Bioavailability | Moderate (~30%) |

| Plasma Half-life | 4 hours |

| Metabolism | Hepatic (CYP450 involvement) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3,6-Dichloro-2-fluorophenylboronic acid pinacol ester?

- Methodology : The compound is typically synthesized via a two-step process:

Halogenation : Introduce chlorine substituents at the 3- and 6-positions of 2-fluorophenylboronic acid using chlorinating agents like (N-chlorosuccinimide) under controlled conditions.

Pinacol ester formation : React the boronic acid intermediate with pinacol (2,3-dimethyl-2,3-butanediol) in anhydrous THF or dioxane, catalyzed by or , to form the ester .

- Key validation : Confirm purity via (absence of free boronic acid peaks at ~6-8 ppm) and GC analysis (>97% purity threshold) .

Q. How should researchers handle and store this compound to ensure stability?

- Best practices :

- Store under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis of the boronic ester moiety.

- Avoid prolonged exposure to moisture or acidic/basic conditions, which can regenerate the boronic acid .

- Use anhydrous solvents (e.g., THF, DMF) for reactions to minimize decomposition .

Q. What analytical techniques are critical for characterizing this compound?

- Core methods :

- NMR spectroscopy : to confirm fluorine substitution (δ ~-110 to -120 ppm) and for boron environment analysis.

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., , expected ~328.0).

- HPLC/GC : Assess purity (>97% by GC for organoboron compounds) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,6-dichloro-2-fluoro substituents influence Suzuki-Miyaura coupling efficiency?

- Experimental design :

- Compare coupling yields with aryl halides (e.g., bromobenzene vs. electron-deficient halides) using or .

- Key findings :

- Electron-withdrawing Cl/F groups reduce electron density on the boron center, slowing transmetalation but improving regioselectivity.

- Steric hindrance at the 2- and 6-positions may require elevated temperatures (70–100°C) or microwave-assisted conditions .

Q. How can researchers resolve contradictions in reported catalytic systems for cross-coupling reactions involving this compound?

- Case study :

- Contradiction : Some studies report high yields with /xantphos, while others prefer .

- Resolution : Screen ligands (e.g., SPhos, XPhos) and bases (, ) in model reactions.

- Data-driven approach : Use DOE (Design of Experiments) to optimize parameters like solvent polarity (acetonitrile vs. dioxane) and temperature .

Q. What strategies mitigate boronic ester decomposition during multi-step syntheses?

- Solutions :

- Protecting groups : Introduce temporary protecting groups (e.g., silyl ethers) for reactive functionalities in subsequent steps.

- Sequential coupling : Prioritize Suzuki-Miyaura coupling early in the synthesis to avoid prolonged exposure to harsh conditions.

- In situ monitoring : Use to track boronic ester integrity during reactions .

Data Contradiction Analysis

Q. Why do literature reports vary in the optimal catalyst for coupling reactions with this boronic ester?

- Hypothesis testing :

- Variable : Ligand bulkiness (e.g., xantphos vs. PPh) impacts steric compatibility with the dichloro-fluoro-substituted aryl group.

- Experiment : Perform kinetic studies (e.g., ) under identical conditions to compare catalytic turnover.

- Conclusion : Bulky ligands improve yields for sterically hindered substrates by stabilizing the transition state .

Application in Complex Systems

Q. How is this compound utilized in synthesizing polyhalogenated biaryl scaffolds for medicinal chemistry?

- Case example :

- Target : Anticancer agents with halogen-rich pharmacophores.

- Method : Use sequential Suzuki couplings to assemble biaryl cores, leveraging the boronic ester’s stability under basic conditions.

- Challenge : Competing protodeboronation in polar aprotic solvents—mitigated by using and low-water systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.